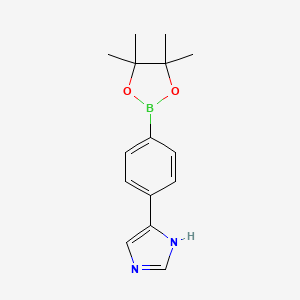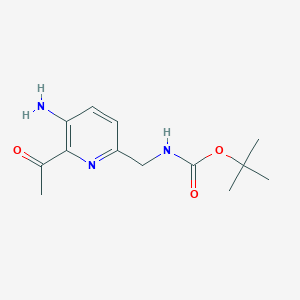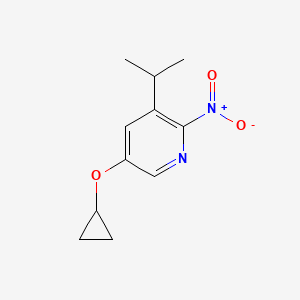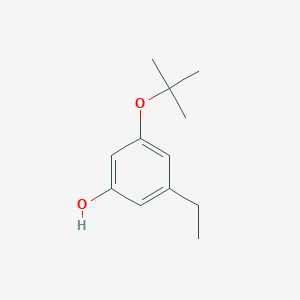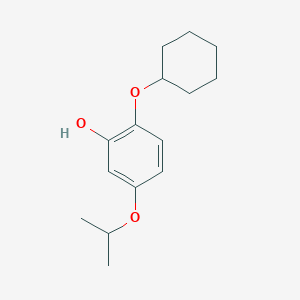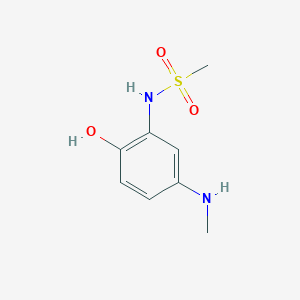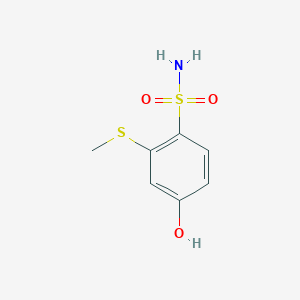
6-Cyano-4-methoxypyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyano-4-methoxypyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O3S and a molecular weight of 232.64 g/mol . This compound is characterized by the presence of a cyano group, a methoxy group, and a sulfonyl chloride group attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-4-methoxypyridine-2-sulfonyl chloride typically involves the reaction of 6-Cyano-4-methoxypyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{6-Cyano-4-methoxypyridine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]
The reaction is usually performed at low temperatures to prevent the decomposition of the reactants and to achieve high yields of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using standard techniques such as recrystallization or distillation to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
6-Cyano-4-methoxypyridine-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 6-Cyano-4-methoxypyridine-2-sulfonic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Hydrolysis Agents: Water, aqueous base (e.g., sodium hydroxide)
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst
Major Products Formed
Sulfonamide Derivatives: Formed by substitution with amines
Sulfonate Derivatives: Formed by substitution with alcohols
Sulfonothioate Derivatives: Formed by substitution with thiols
6-Cyano-4-methoxypyridine-2-sulfonic acid: Formed by hydrolysis
6-Amino-4-methoxypyridine-2-sulfonyl chloride: Formed by reduction of the cyano group
Aplicaciones Científicas De Investigación
6-Cyano-4-methoxypyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide, sulfonate, and sulfonothioate derivatives. It is also employed in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: Utilized in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and properties of the biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drug candidates with sulfonamide or sulfonate functionalities.
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Cyano-4-methoxypyridine-2-sulfonyl chloride involves the reactivity of its functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis and modification of biomolecules.
The cyano group can participate in reduction reactions, leading to the formation of amine derivatives. The methoxy group can influence the electronic properties of the pyridine ring, affecting the reactivity and stability of the compound.
Comparación Con Compuestos Similares
6-Cyano-4-methoxypyridine-2-sulfonyl chloride can be compared with other similar compounds, such as:
4-Cyano-6-methoxypyridine-2-sulfonyl chloride: Similar structure but with different positions of the cyano and methoxy groups.
6-Methoxypyridine-2-sulfonyl chloride: Lacks the cyano group, resulting in different reactivity and applications.
4-Fluoro-6-methoxypyridine-2-sulfonyl chloride: Contains a fluorine atom instead of a cyano group, leading to different chemical properties and uses.
The uniqueness of this compound lies in the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications in research and industry.
Propiedades
Fórmula molecular |
C7H5ClN2O3S |
|---|---|
Peso molecular |
232.64 g/mol |
Nombre IUPAC |
6-cyano-4-methoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O3S/c1-13-6-2-5(4-9)10-7(3-6)14(8,11)12/h2-3H,1H3 |
Clave InChI |
PVZOQKSJNPKCIM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=C1)S(=O)(=O)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837405.png)
